Cas no 140405-72-7 (Thiazolo[3,2-b][1,2,4]triazole,6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-)

Thiazolo[3,2-b][1,2,4]triazole,6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- structure
140405-72-7 structure
Product Name:Thiazolo[3,2-b][1,2,4]triazole,6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-
CAS No:140405-72-7
MF:C20H19N3O3S
MW:381.44816327095
CID:223997
PubChem ID:3072097
Update Time:2025-04-19

Thiazolo[3,2-b][1,2,4]triazole,6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[3,2-b][1,2,4]triazole,6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-
    • 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole
    • 6-(4-Methylphenyl)-2-(3,4,5-trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazole
    • AC1MIKYB
    • ACMC-20mzkx
    • AG-D-80959
    • BRN 4885929
    • CTK4C2157
    • LS-152226
    • Thiazolo(3,2-b)(1,2,4)triazole, 6-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-
    • DTXSID30161330
    • 140405-72-7
    • Inchi: 1S/C20H19N3O3S/c1-12-5-7-13(8-6-12)15-11-27-20-21-19(22-23(15)20)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3
    • InChI Key: MNLHYAHBBSARTJ-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)N2C1=NC(C1C=C(C(=C(C=1)OC)OC)OC)=N2

Computed Properties

  • Exact Mass: 381.11471265g/mol
  • Monoisotopic Mass: 381.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 86.1Ų
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